
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is a complex organic compound characterized by its long carbon chain and multiple methyl groups. This compound is notable for its unique structure, which includes an ethenyl group and multiple methyl substitutions along the carbon chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a vinyl group, followed by a series of methylation reactions to introduce the methyl groups at specific positions along the carbon chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of the ethenyl group and the subsequent methylation steps. The process is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
科学研究应用
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of multiple methyl substitutions on chemical reactivity and stability.
Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialized polymers and as an additive in lubricants to enhance performance.
作用机制
The mechanism by which 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can participate in electrophilic addition reactions, while the methyl groups influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
相似化合物的比较
Similar Compounds
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-octamethyldocos-11-ene
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-dodecamethyldocos-11-ene
Uniqueness
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is unique due to its specific pattern of methyl substitutions, which significantly affects its chemical properties and reactivity. Compared to similar compounds with fewer or more methyl groups, it exhibits distinct physical and chemical behaviors, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
161962-64-7 |
|---|---|
分子式 |
C34H66 |
分子量 |
474.9 g/mol |
IUPAC 名称 |
10-ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene |
InChI |
InChI=1S/C34H66/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,25-33H,1,15-20,22,24H2,2-13H3 |
InChI 键 |
TXXPFHFXPLRWIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)CCC(C)C(C)CCC(C)C=CC(C)(CCC(C)C(C)CCC(C)C(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
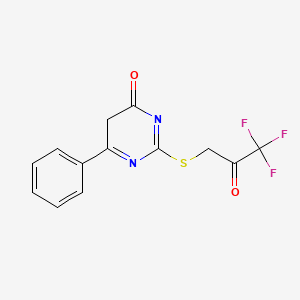
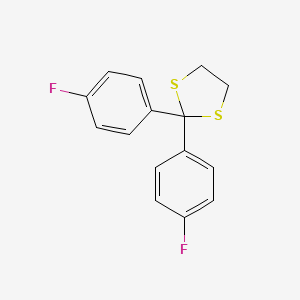

![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
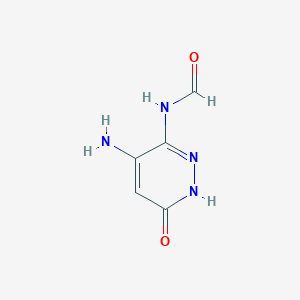
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
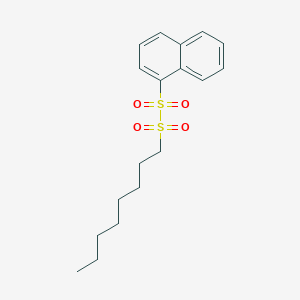
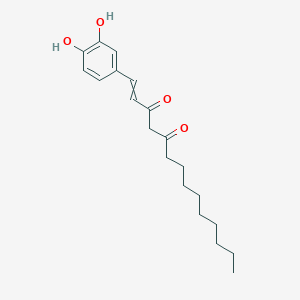
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)


